Spermidic acid

Description

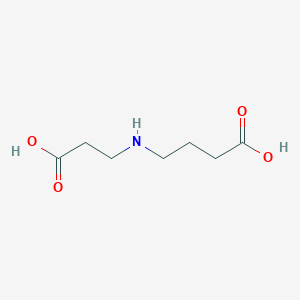

N-carboxyethyl-gamma-aminobutyric acid is an organonitrogen compound and an organooxygen compound. It derives from a gamma-amino acid.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-carboxyethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c9-6(10)2-1-4-8-5-3-7(11)12/h8H,1-5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGQUICKDUQCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CNCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195963 | |

| Record name | 2-Carboxyethyl gamma-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Carboxyethyl-g-aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4386-03-2 | |

| Record name | 4-[(2-Carboxyethyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4386-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Carboxyethyl gamma-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004386032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxyethyl gamma-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2-carboxyethyl)amino]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOXYETHYL AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO6U3596JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Carboxyethyl-g-aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Spermidine in Cellular Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermidine, a naturally occurring polyamine, has garnered significant attention for its role as a potent inducer of cellular autophagy, a fundamental catabolic process essential for cellular homeostasis and longevity. This technical guide provides an in-depth exploration of the molecular mechanisms by which spermidine modulates autophagy, with a focus on key signaling pathways and experimental validation. We present a comprehensive overview of the core signaling pathways, detailed experimental protocols for assessing spermidine-induced autophagy, and a summary of quantitative data from key studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cellular biology, aging research, and drug development.

Introduction

Autophagy is a highly conserved cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular integrity and function. A decline in autophagic activity is associated with aging and a variety of age-related pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the identification and characterization of pharmacological agents that can enhance autophagy represent a promising therapeutic strategy. Spermidine, a ubiquitous polyamine found in all living organisms, has emerged as a robust and well-tolerated autophagy inducer with demonstrated anti-aging properties across various model organisms. This guide delineates the intricate molecular pathways through which spermidine exerts its pro-autophagic effects.

Core Signaling Pathways of Spermidine-Induced Autophagy

Spermidine initiates autophagy through a multi-faceted mechanism that converges on the core autophagy machinery. The primary pathways are detailed below.

Inhibition of the Acetyltransferase EP300

A principal mechanism of spermidine-induced autophagy involves the direct inhibition of the E1A-binding protein p300 (EP300), a histone acetyltransferase.[1][2][3][4] EP300 negatively regulates autophagy by acetylating key autophagy-related (Atg) proteins. By acting as a competitive inhibitor of EP300, spermidine promotes the deacetylation of these essential autophagy proteins, leading to the initiation of autophagosome formation.[1][2][5]

Figure 1. Spermidine inhibits the acetyltransferase EP300, a negative regulator of autophagy.

Modulation of the AMPK/mTOR Signaling Axis

Spermidine has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[2][6][7] Activated AMPK, in turn, inhibits the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1), a major negative regulator of autophagy.[6][7] The inhibition of mTORC1 de-represses the ULK1 complex, a critical initiator of autophagosome formation.

Figure 2. Spermidine activates AMPK, leading to the inhibition of mTORC1 and autophagy induction.

Activation of the Transcription Factor EB (TFEB)

Spermidine promotes the synthesis of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8][9][10] This is achieved through the hypusination of the eukaryotic translation initiation factor 5A (eIF5A), a post-translational modification for which spermidine is a precursor.[8][9] Hypusinated eIF5A is essential for the efficient translation of TFEB mRNA.[8] Increased TFEB levels lead to the enhanced expression of autophagy-related and lysosomal genes, thereby boosting autophagic flux.

Figure 3. Spermidine promotes TFEB synthesis via eIF5A hypusination, enhancing autophagy gene expression.

Quantitative Data on Spermidine-Induced Autophagy

The following table summarizes key quantitative findings from studies investigating the effects of spermidine on autophagy markers and lifespan.

| Parameter | Model System | Spermidine Concentration/Dose | Observed Effect | Reference |

| LC3-II/LC3-I Ratio | Granulosa Cells | 80 µM | Significant increase after 16h and 24h | [8] |

| Patient Fibroblasts | 1 µM | ~3-fold increase in LC3B II/I ratio | [4] | |

| p62/SQSTM1 Degradation | Granulosa Cells | 80 µM | Significant reduction after 16h and 24h | [8] |

| Patient Fibroblasts | 1 µM | Reduction in p62 aggregates | [4] | |

| Autophagosome Number | GT1-7 Cells | 1 µM | Increase from 2.0 to 3.1 autophagosomes/h/cell | [6] |

| GT1-7 Cells | 10 µM | Increase from 2.0 to 3.3 autophagosomes/h/cell | [6] | |

| Median Lifespan | Mice (late-in-life) | In drinking water | ~10% extension | [3] |

| Mice (lifelong) | In drinking water | Up to 25% extension | [1] |

Experimental Protocols for Assessing Spermidine-Induced Autophagy

This section provides detailed methodologies for key experiments used to evaluate the impact of spermidine on cellular autophagy.

Western Blotting for Autophagy Markers (LC3 and p62/SQSTM1)

This protocol is for the detection and quantification of the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1, key indicators of autophagic flux.

Figure 4. Workflow for Western Blotting of autophagy markers.

Materials:

-

Cells of interest

-

Spermidine solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., rabbit anti-LC3, mouse anti-p62)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Culture and Treatment: Plate cells to the desired confluency and treat with various concentrations of spermidine for the desired time points. Include appropriate vehicle controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the relative levels of p62 normalized to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence for LC3 Puncta Formation

This method allows for the visualization and quantification of autophagosomes as punctate structures within the cell.

Figure 5. Experimental workflow for LC3 puncta immunofluorescence.

Materials:

-

Cells cultured on glass coverslips

-

Spermidine solution

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (rabbit anti-LC3)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere. Treat with spermidine as required.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary anti-LC3 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium containing DAPI to counterstain the nuclei.

-

Imaging and Analysis: Visualize the cells using a confocal microscope. Capture images and quantify the number of LC3 puncta per cell.

Transmission Electron Microscopy (TEM) for Autophagosome Visualization

TEM provides high-resolution images of cellular ultrastructure, allowing for the direct visualization of autophagosomes and autolysosomes.

Procedure Outline:

-

Cell Fixation: Fix spermidine-treated and control cells with a solution containing glutaraldehyde and paraformaldehyde.

-

Post-fixation: Post-fix the cells with osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol and embed in resin.

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate.

-

Imaging: Examine the sections using a transmission electron microscope and capture images of autophagic structures.

Conclusion

Spermidine is a potent and naturally occurring inducer of autophagy with significant potential for promoting health and longevity. Its multifaceted mechanism of action, centered on the inhibition of EP300, modulation of the AMPK/mTOR pathway, and activation of TFEB, provides multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the pro-autophagic effects of spermidine and other novel compounds. Further research into the precise molecular targets and downstream effectors of spermidine will undoubtedly continue to illuminate the intricate regulation of autophagy and its role in health and disease.

References

- 1. Spermidine prolongs lifespan and prevents liver fibrosis and hepatocellular carcinoma by activating MAP1S-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autophagosome visualization by transmission electron microscopy [bio-protocol.org]

- 3. Cardioprotection and lifespan extension by the natural polyamine spermidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spermidine Recovers the Autophagy Defects Underlying the Pathophysiology of Cell Trafficking Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macroautophagy: Novus Biologicals [novusbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Spermidine and Rapamycin Reveal Distinct Autophagy Flux Response and Cargo Receptor Clearance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spermidine Biosynthesis Pathway in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spermidine biosynthesis pathway in mammalian cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the intricate mechanisms of polyamine metabolism. This document details the key enzymatic steps, regulatory networks, quantitative data, and essential experimental protocols for studying this vital pathway.

Introduction to Spermidine and its Importance

Spermidine is a ubiquitous polyamine that plays a critical role in a multitude of cellular processes essential for life.[1][2] As a polycationic molecule, it interacts with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing their structure and function.[3] Key cellular functions modulated by spermidine include DNA stability, gene transcription and translation, cell proliferation, differentiation, and apoptosis.[3] Furthermore, spermidine is the precursor for the synthesis of hypusine, a unique amino acid modification of the eukaryotic translation initiation factor 5A (eIF5A) that is essential for the translation of a specific subset of mRNAs. Given its central role in cell growth and survival, the spermidine biosynthesis pathway presents a compelling target for therapeutic intervention in various diseases, including cancer.

The Core Spermidine Biosynthesis Pathway

The synthesis of spermidine in mammalian cells is a multi-step enzymatic process that begins with the amino acid L-ornithine. The pathway involves three key enzymes: Ornithine Decarboxylase (ODC), S-adenosylmethionine Decarboxylase (SAMDC), and Spermidine Synthase (SPDS).

Ornithine Decarboxylase (ODC)

The first and rate-limiting step in polyamine biosynthesis is the decarboxylation of L-ornithine to produce putrescine, a reaction catalyzed by Ornithine Decarboxylase (ODC) .[4] This pyridoxal phosphate (PLP)-dependent enzyme is a key regulatory node in the pathway.[4][5]

S-adenosylmethionine Decarboxylase (SAMDC)

The second crucial enzyme is S-adenosylmethionine Decarboxylase (SAMDC) , which catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated S-adenosylmethionine (dcSAM).[6][7] dcSAM serves as the aminopropyl group donor for the subsequent steps in polyamine synthesis.[3]

Spermidine Synthase (SPDS)

The final step in spermidine synthesis is catalyzed by Spermidine Synthase (SPDS) . This enzyme transfers an aminopropyl group from dcSAM to putrescine, forming spermidine and 5'-methylthioadenosine (MTA) as a byproduct.[8]

Regulation of the Spermidine Biosynthesis Pathway

The cellular levels of polyamines are tightly controlled through a complex network of regulatory mechanisms that modulate the activity and levels of the key biosynthetic enzymes, ODC and SAMDC.

Regulation of Ornithine Decarboxylase (ODC)

ODC activity is regulated at multiple levels:

-

Transcriptional Regulation: The transcription of the ODC gene is induced by various growth stimuli.

-

Translational Regulation: The translation of ODC mRNA is subject to negative feedback regulation by polyamines. High levels of spermidine and spermine can inhibit ODC synthesis.

-

Post-translational Regulation by Antizyme: ODC is targeted for degradation by the 26S proteasome in a ubiquitin-independent manner. This process is mediated by a protein called antizyme . The synthesis of antizyme is, in turn, stimulated by high polyamine levels through a ribosomal frameshifting mechanism. Antizyme binds to ODC monomers, preventing their dimerization and targeting them for degradation.

Regulation of S-adenosylmethionine Decarboxylase (SAMDC)

SAMDC activity is also subject to intricate regulation:

-

Translational Regulation: Similar to ODC, the translation of SAMDC mRNA is repressed by high levels of spermidine and spermine.

-

Post-translational Processing and Activation: SAMDC is synthesized as an inactive proenzyme that undergoes autoprocessing to form the active enzyme. This processing is stimulated by putrescine, ensuring that the synthesis of the aminopropyl donor is coupled to the availability of its acceptor.[3]

Quantitative Data

This section provides a summary of key quantitative parameters related to the spermidine biosynthesis pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Mammalian Source | Km (µM) | Vmax | Reference(s) |

| Ornithine Decarboxylase (ODC) | L-Ornithine | Human Erythrocytes | 21.0 | 6.52 x 10⁻¹³ M/s | [9] |

| Spermidine Synthase (SPDS) | Putrescine | Bovine Brain | 60 | Not specified | [10] |

| Spermidine Synthase (SPDS) | Decarboxylated SAM | Bovine Brain | 0.1 | Not specified | [10] |

| Spermidine Uptake | Spermidine | Human Erythrocytes | 12.5 | 1.36 x 10⁻¹² M/s | [9] |

| Putrescine Export | Putrescine | Human Erythrocytes | 33.8 | 1.19 x 10⁻¹¹ M/s | [9] |

Table 2: Cellular Polyamine Concentrations and Effects of DFMO

| Cell/Tissue Type | Condition | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) | Reference(s) |

| Ewing Sarcoma Xenografts (Orthotopic) | Control | ~1.5 | ~6.0 | ~8.0 | [11] |

| Ewing Sarcoma Xenografts (Orthotopic) | 2% DFMO Treatment | Significantly reduced | Significantly reduced | No significant change | [11] |

| Fibrosarcoma-bearing rats (Tumor) | Control | Not specified | Not specified | Not specified | [12] |

| Fibrosarcoma-bearing rats (Tumor) | DFMO Infusion (dose-dependent) | Reduced | Reduced | Not specified | [12] |

| Rat Tissues (Liver) | Control | ~0.9-2.5 nmol/g wet weight (dcSAM) | Not applicable | Not applicable | [13] |

Note: Data from different studies may not be directly comparable due to variations in experimental conditions and units.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the spermidine biosynthesis pathway.

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeled Method)

This protocol is adapted from a widely used method for measuring ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.[14][15]

Materials:

-

Cell or tissue lysate

-

Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 50 µM pyridoxal-5-phosphate, 1.56 mM DTT

-

L-[1-¹⁴C]ornithine (specific activity ~55 mCi/mmol)

-

L-ornithine (unlabeled)

-

0.1 M NaOH

-

5 M Sulfuric acid

-

Scintillation vials and fluid

-

Filter paper discs

Procedure:

-

Prepare the cell or tissue lysate in an appropriate lysis buffer on ice.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Prepare the ODC assay mix containing assay buffer, 100 µM L-ornithine, and 0.1 µCi L-[1-¹⁴C]ornithine.

-

In a microcentrifuge tube, add 100 ng of purified ODC protein or an appropriate amount of cell/tissue lysate.

-

Place a filter paper disc saturated with 200 µL of 0.1 M NaOH in the cap of a scintillation vial.

-

Place the open microcentrifuge tube containing the enzyme sample inside the scintillation vial, ensuring it does not touch the filter paper.

-

Add 200 µL of the ODC assay mix to the microcentrifuge tube to start the reaction.

-

Seal the scintillation vial and incubate at 37°C with shaking for 30 minutes.

-

Stop the reaction by injecting 250 µL of 5 M sulfuric acid into the microcentrifuge tube.

-

Continue incubation at 37°C with shaking for another 30 minutes to ensure complete trapping of the released ¹⁴CO₂ by the NaOH-saturated filter paper.

-

Carefully remove the microcentrifuge tube from the scintillation vial.

-

Add 5 mL of scintillation fluid to the vial containing the filter paper.

-

Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate the specific ODC activity as nmol CO₂ released/min/mg protein.

S-adenosylmethionine Decarboxylase (SAMDC) Activity Assay (Radiolabeled Method)

This protocol is based on the measurement of ¹⁴CO₂ released from S-adenosyl-L-[carboxyl-¹⁴C]methionine.[1][16]

Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.5, 2.5 mM putrescine, 1 mM EDTA)

-

S-adenosyl-L-[carboxyl-¹⁴C]methionine

-

Hyamine hydroxide or NaOH for trapping CO₂

-

Trichloroacetic acid (TCA) or perchloric acid to stop the reaction

-

Scintillation vials and fluid

Procedure:

-

Prepare cell or tissue extracts in a suitable buffer.

-

The reaction mixture typically contains the assay buffer and the radiolabeled substrate.

-

The reaction is initiated by adding the enzyme extract.

-

Incubate at 37°C for a defined period.

-

The reaction is stopped by the addition of acid (e.g., TCA).

-

The released ¹⁴CO₂ is trapped on a filter paper soaked in hyamine hydroxide or NaOH, which is then counted in a scintillation counter.

Spermidine Synthase (SPDS) Activity Assay (HPLC-based Method)

This protocol describes the measurement of spermidine synthase activity by quantifying the product, spermidine, using high-performance liquid chromatography (HPLC) after derivatization.[17]

Materials:

-

Cell or tissue lysate (supernatant after ultracentrifugation)

-

Reaction buffer: 0.1 M sodium phosphate buffer (pH 7.4)

-

Substrates: Putrescine and decarboxylated SAM

-

Perchloric acid (0.6 M)

-

Benzoyl chloride

-

Sodium hydroxide (2 M)

-

Saturated sodium chloride

-

Diethyl ether

-

Methanol

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase column

Procedure:

-

Prepare a supernatant fraction of the cell or tissue homogenate by centrifugation.

-

Set up the reaction mixture containing reaction buffer, putrescine, decarboxylated SAM, and the enzyme preparation.

-

Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding perchloric acid.

-

Centrifuge to pellet the precipitated protein.

-

Derivatize the polyamines in the supernatant with benzoyl chloride in the presence of sodium hydroxide.

-

Extract the benzoylated polyamines with diethyl ether.

-

Evaporate the ether layer to dryness and redissolve the residue in methanol.

-

Inject an aliquot into the HPLC system.

-

Separate the benzoylated polyamines on a C18 column with an appropriate mobile phase (e.g., a gradient of acetonitrile in water).

-

Detect the derivatives using a UV or fluorescence detector.

-

Quantify the amount of spermidine produced by comparing the peak area to a standard curve.

Quantification of Cellular Polyamines by HPLC

This is a general protocol for the analysis of intracellular polyamines (putrescine, spermidine, and spermine) by reverse-phase HPLC with pre-column derivatization.[18][19][20][21][22]

Materials:

-

Cultured cells or tissue samples

-

Perchloric acid (e.g., 0.6 M) or Trichloroacetic acid (TCA)

-

Derivatization agent (e.g., dansyl chloride, benzoyl chloride, or o-phthalaldehyde (OPA))

-

Solvents for extraction and HPLC mobile phase (e.g., acetonitrile, water)

-

HPLC system with a fluorescence or UV detector

-

C18 reverse-phase column

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Harvest cells or homogenize tissue samples.

-

Extract polyamines by adding cold perchloric acid or TCA, followed by incubation on ice and centrifugation to remove precipitated proteins.

-

Take an aliquot of the supernatant for derivatization.

-

Perform the derivatization reaction according to the chosen reagent's protocol (e.g., incubation with dansyl chloride at an alkaline pH).

-

Extract the derivatized polyamines using an organic solvent (e.g., toluene for dansyl derivatives).

-

Evaporate the organic solvent and reconstitute the sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the derivatized polyamines using a C18 column and a suitable gradient elution program.

-

Detect the polyamines using a fluorescence detector (for dansyl or OPA derivatives) or a UV detector (for benzoyl derivatives).

-

Identify and quantify the polyamines by comparing their retention times and peak areas to those of known standards.

Western Blot Analysis of ODC and SAMDC

This protocol provides a general procedure for detecting ODC and SAMDC protein levels in cell lysates.[23][24][25][26][27]

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for ODC and SAMDC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues.

-

Determine protein concentration.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody.

-

Wash the membrane again.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A loading control (e.g., β-actin or GAPDH) should be used to normalize protein levels.

Conclusion

The spermidine biosynthesis pathway is a fundamental and highly regulated metabolic route in mammalian cells. Its critical role in cell growth, proliferation, and survival makes it an attractive target for the development of novel therapeutics, particularly in the context of cancer. This technical guide provides a solid foundation for researchers and drug development professionals by detailing the core pathway, its intricate regulatory mechanisms, providing key quantitative data, and outlining essential experimental protocols. A thorough understanding of this pathway is paramount for the successful design and implementation of strategies aimed at modulating polyamine metabolism for therapeutic benefit.

References

- 1. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mammalian Polyamine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Structure of mammalian ornithine decarboxylase at 1.6 A resolution: stereochemical implications of PLP-dependent amino acid decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of mammalian S-adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are SAMDC modulators and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. A kinetic characterization of putrescine and spermidine uptake and export in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic properties of spermine synthase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyamine Depletion by D, L-alpha-difluoromethylornithine Inhibits Ewing Sarcoma Metastasis by Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of intravenous alpha-difluoromethylornithine on the polyamine levels of normal tissue and a transplantable fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Decarboxylated S-adenosylmethionine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 18. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A Dansyl Chloride-HPLC Method for the Determination of Polyamines | Springer Nature Experiments [experiments.springernature.com]

- 23. brd.nci.nih.gov [brd.nci.nih.gov]

- 24. origene.com [origene.com]

- 25. rndsystems.com [rndsystems.com]

- 26. researchgate.net [researchgate.net]

- 27. bio-rad.com [bio-rad.com]

Endogenous vs exogenous spermidine sources and uptake

An In-depth Technical Guide to Endogenous and Exogenous Spermidine: Sources, Uptake, and Cellular Action

Abstract

Spermidine is a ubiquitous biogenic polyamine critically involved in fundamental cellular processes, including cell growth, proliferation, and differentiation.[1][2] Its intracellular concentrations are meticulously maintained through a balance of endogenous biosynthesis, uptake from exogenous sources, and catabolism.[3] With advancing age, endogenous spermidine levels decline, a phenomenon linked to the onset of various age-related diseases.[2] Consequently, understanding the mechanisms governing spermidine homeostasis is of paramount interest to researchers in aging, cell biology, and drug development. Exogenous supplementation through diet has been shown to extend lifespan and healthspan in multiple model organisms and is associated with reduced mortality in humans.[2][4] A primary mechanism of spermidine's beneficial action is the induction of autophagy, a cellular recycling process essential for maintaining proteostasis and cellular health.[2][5] This technical guide provides a comprehensive overview of the sources of spermidine, its transport into mammalian cells, and the key signaling pathways it modulates. It includes summaries of quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers, scientists, and drug development professionals.

Endogenous Spermidine Metabolism: Biosynthesis and Catabolism

The intracellular pool of spermidine is primarily controlled by a tightly regulated metabolic network encompassing both synthesis and a catabolic interconversion pathway.

Biosynthesis Pathway

In mammalian cells, spermidine is synthesized from two amino acid precursors: L-ornithine and L-methionine.[3][6] The process involves a series of enzymatic steps:

-

Putrescine Formation : The pathway begins with the decarboxylation of ornithine to produce the diamine putrescine. This reaction is catalyzed by ornithine decarboxylase (ODC), which is a primary rate-limiting enzyme in polyamine biosynthesis.[3]

-

Aminopropyl Group Donation : Concurrently, L-methionine is converted to S-adenosyl-L-methionine (SAM), which is then decarboxylated by S-adenosylmethionine decarboxylase (SAMDC) to form decarboxylated SAM (dcSAM).[3] dcSAM serves as the donor of the aminopropyl group required for spermidine synthesis.[3]

-

Spermidine Synthesis : Spermidine synthase then catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, forming spermidine.[3][7] Subsequently, spermine synthase can add a second aminopropyl group from dcSAM to spermidine to form spermine.[7]

Catabolism and Interconversion

The catabolism of polyamines is not merely for degradation but serves as a retroconversion pathway to replenish precursors.[1][8] This cycle allows for the tight regulation of individual polyamine levels.

-

Acetylation : The primary regulatory step in polyamine catabolism is the N1-acetylation of spermine and spermidine by the inducible enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1][9]

-

Oxidation : The resulting N1-acetylated polyamines are then oxidized by the FAD-dependent polyamine oxidase (PAO), which removes the aminopropyl group and converts N1-acetylspermidine back to putrescine and N1-acetylspermine back to spermidine.[1][8]

This tightly regulated synthesis and interconversion cycle ensures polyamine homeostasis is maintained.[1]

Exogenous Sources of Spermidine

Systemic spermidine levels are significantly influenced by exogenous sources, which can compensate for the age-related decline in endogenous production.[2] The two primary exogenous sources are direct dietary intake and production by the gut microbiota.[10][11]

Dietary Spermidine

A wide variety of foods contain spermidine, with concentrations varying significantly.[12] Dietary spermidine is rapidly absorbed from the intestine and distributed throughout the body.[2] Plant-derived foods are particularly rich sources.[10] An increased intake of spermidine-rich foods has been epidemiologically linked to reduced cardiovascular and cancer-related mortality.[2]

Table 1: Spermidine Content in Selected Food Items

| Food Category | Food Item | Spermidine Content (mg/kg) |

|---|---|---|

| Grains/Cereals | Wheat germ | 243 |

| Amaranth grain | 111 | |

| Rice bran | 51 | |

| Legumes | Soybeans (dried) | 207 |

| Green peas | 46 | |

| Lentils | 20 | |

| Vegetables | Mushrooms (Shiitake) | 89 |

| Green pepper | 80 | |

| Broccoli | 37 | |

| Cauliflower | 26 | |

| Fruits | Durian | 157 |

| Mango | 13 | |

| Grapefruit | 12 | |

| Cheese | Cheddar (aged >1 year) | 199 |

| Parmesan | 34 | |

| Meat/Poultry | Chicken liver | 48 |

| Ground beef | 10 |

Data compiled from various sources. Values can vary based on ripeness, storage, and processing.

Gut Microbiota

The intestinal microbiota is a significant contributor to the body's polyamine pool.[2][11] Commensal gut bacteria can synthesize polyamines, including spermidine, which can then be absorbed by the host.[12][13] The composition of the gut microbiome can therefore directly influence systemic spermidine levels.[13] Interventions such as probiotics (e.g., Bifidobacterium) and prebiotics (e.g., arginine) that modulate the gut microbiota can enhance the production of spermidine, thereby impacting host health and longevity.[10][11]

Spermidine Uptake and Transport in Mammalian Cells

Due to their polycationic nature at physiological pH, polyamines like spermidine require a dedicated transport system to cross cell membranes.[14] This polyamine transport system (PTS) is a key component of maintaining intracellular homeostasis.[15]

Mechanisms of Uptake

While the mammalian PTS is not fully elucidated, evidence points to a multi-faceted process:

-

Carrier-Mediated Transport : Studies have shown that spermidine uptake is a saturable process, suggesting the involvement of carrier proteins.[14] Several solute carriers (SLCs), such as SLC3A2 and organic cation transporters (OCTs), have been implicated in polyamine transport.[16]

-

Endocytosis : Caveolin-1 dependent endocytosis has been identified as a mechanism for polyamine uptake, particularly in colon cancer cells.[15]

-

Ion Dependence : The uptake process is often Na+-dependent, as replacing Na+ in the extracellular medium reduces spermidine transport.[17][18]

Regulation of Transport

The activity of the PTS is subject to feedback regulation by intracellular polyamine concentrations. When intracellular polyamine levels are depleted (e.g., by inhibitors of biosynthesis like DFMO), the rate of spermidine uptake from the extracellular environment increases significantly.[14][19] Conversely, high intracellular levels of polyamines lead to a rapid decrease in transport activity.[19] This regulatory mechanism allows cells to acquire exogenous polyamines when endogenous synthesis is insufficient.

Table 2: Kinetic Parameters of [14C]-Spermidine Uptake in Various Mammalian Cell Lines

| Cell Line | Cell Type | Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|---|

| L1210 | Mouse Leukemia | 3.6 | 125 |

| P388 | Mouse Leukemia | 8.3 | 180 |

| C6 | Rat Glioma | 5.0 | 110 |

| U251 | Human Glioblastoma | 10.0 | 200 |

| Balb/c 3T3 | Mouse Fibroblast | 12.5 | 250 |

| SV40/3T3 | Transformed Mouse Fibroblast | 16.6 | 400 |

Data adapted from studies on cultured mammalian cells.[17][18][20]

References

- 1. spermine and spermidine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spermidine boosts autophagy to protect from synapse aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spermidine and Spermine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Spermidine improves the antioxidant capacity and morphology of intestinal tissues and regulates intestinal microorganisms in Sichuan white geese [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Spermidine – The “fountain of youth” for your cells – Use and Benefits - OMNi-BiOTiC® [omni-biotic.com]

- 13. Spermidine improves gut barrier integrity and gut microbiota function in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. Mechanism of spermidine uptake in cultured mammalian cells and its inhibition by some polyamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. Regulation of polyamine transport in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. karger.com [karger.com]

Mechanism of spermidine action on aging and longevity

An In-Depth Technical Guide to the Mechanisms of Spermidine Action on Aging and Longevity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spermidine, a natural polyamine, has emerged as a promising geroprotector, a substance capable of extending healthspan and lifespan across various model organisms. Its concentration declines with age, and supplementation has been shown to counteract many age-related deficits.[1] This document provides a comprehensive technical overview of the core molecular mechanisms through which spermidine exerts its anti-aging effects. We delve into its roles in inducing autophagy, modulating inflammatory responses, enhancing mitochondrial function, and influencing epigenetic landscapes. This guide synthesizes current research, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways and workflows to facilitate a deeper understanding for research and development applications.

Core Mechanism of Action: Autophagy Induction

The primary and most well-elucidated mechanism by which spermidine confers its longevity benefits is through the induction of autophagy.[1][2] Autophagy is a cellular catabolic process responsible for the degradation and recycling of damaged organelles and misfolded proteins, a process vital for maintaining cellular homeostasis that declines with age.[3][4] Spermidine's pro-autophagic effect is critical; genetic inhibition of autophagy-related genes (Atgs) abolishes the lifespan-extending effects of spermidine in yeast, worms, and flies.[5]

Inhibition of Acetyltransferases

Spermidine's principal route to inducing autophagy is through the inhibition of histone acetyltransferases (HATs), most notably the E1A-associated protein p300 (EP300).[5] EP300 is a negative regulator of autophagy, as it acetylates lysine residues on multiple proteins within the autophagy machinery.[5] By acting as an inhibitor of EP300, spermidine leads to the hypoacetylation of these key components, thereby stimulating autophagic flux.[5][6] This inhibition appears to stem from competition with acetyl-coenzyme A, the acetyl group donor.[5] This leads to the deacetylation of key autophagy-related proteins and also tubulin, promoting autophagosome formation and turnover.[7]

Regulation of Transcription Factors

Spermidine also modulates transcription factors central to autophagy. It can induce the expression of the transcription factor TFEB (Transcription Factor EB) through the regulation of the translation initiation factor elF5A.[1][7] TFEB is a master regulator of lysosomal biogenesis and autophagy, and its activation is a key step in clearing cellular debris.

The signaling pathway for spermidine-induced autophagy is visualized below.

Caption: Spermidine induces autophagy via EP300 inhibition and TFEB activation.

Anti-Inflammatory and Immunomodulatory Effects

Chronic, low-grade inflammation, termed "inflammaging," is a hallmark of aging and a driver of many age-related diseases.[8] Spermidine exerts potent anti-inflammatory effects through several mechanisms.[1][7]

Inhibition of NF-κB Signaling

A key mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][9] Spermidine inhibits the translocation of NF-κB to the nucleus, preventing the transcription of pro-inflammatory genes.[1] This leads to a significant reduction in the production of inflammatory mediators, including cytokines like IL-1β and IL-18.[1][7]

Reduction of Oxidative Stress

Oxidative stress and inflammation are intrinsically linked.[8] Spermidine functions as an antioxidant by reducing the accumulation of intracellular reactive oxygen species (ROS).[1][9] It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage that can trigger inflammatory responses.[8][10]

The pathway for spermidine's anti-inflammatory action is depicted below.

Caption: Spermidine reduces inflammation by inhibiting ROS and NF-κB signaling.

Enhancement of Mitochondrial Function

Mitochondrial dysfunction is a central feature of aging, characterized by decreased energy production, increased ROS generation, and impaired quality control.[11] Spermidine has been shown to reverse age-related declines in mitochondrial function.[11][12]

Stimulation of Mitochondrial Biogenesis

Spermidine stimulates the creation of new mitochondria by activating the SIRT1/PGC-1α signaling pathway.[1][13] Sirtuin-1 (SIRT1) deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[13] This leads to the increased expression of downstream targets like nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM), ultimately boosting mitochondrial mass and function.[13]

Improved Bioenergetics and Mitophagy

Supplementation with spermidine enhances mitochondrial bioenergetics, increasing ATP production and mitochondrial membrane potential.[11] It also reduces mitochondrial ROS levels in both young and aged neurons.[11] Furthermore, by inducing autophagy, spermidine promotes mitophagy, the specific autophagic clearance of damaged and dysfunctional mitochondria, which is a critical mitochondrial quality control mechanism.[14]

The pathway for spermidine's effect on mitochondria is shown below.

References

- 1. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of the 'anti-aging' effect of spermidine and other natural polyamines - a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. researchgate.net [researchgate.net]

- 5. Spermidine delays aging in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spermidinelife.us [spermidinelife.us]

- 7. researchgate.net [researchgate.net]

- 8. oxfordhealthspan.com [oxfordhealthspan.com]

- 9. Spermidine Protects against Oxidative Stress in Inflammation Models Using Macrophages and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trumelabs.com [trumelabs.com]

- 11. Spermidine Enhances Mitochondrial Bioenergetics in Young and Aged Human-Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longevitybox.co.uk [longevitybox.co.uk]

- 13. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function | Aging [aging-us.com]

- 14. prohealth.com [prohealth.com]

Spermidine's Crucial Role in Enhancing Mitochondrial Function and Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermidine, a naturally occurring polyamine, has emerged as a potent agent in cellular health and longevity, primarily through its profound effects on mitochondrial function and biogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms by which spermidine enhances mitochondrial quality control, respiratory efficiency, and the generation of new mitochondria. We will delve into the core signaling pathways, present quantitative data from key studies in a structured format, and provide detailed experimental protocols for assessing these effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction

Mitochondrial dysfunction is a hallmark of aging and a central pathological feature of numerous age-related diseases, including neurodegenerative disorders, cardiovascular disease, and metabolic syndrome.[1] The maintenance of a healthy mitochondrial pool is therefore a critical determinant of cellular and organismal health. Spermidine has garnered significant attention for its ability to promote longevity and healthspan across various species.[2] A primary mechanism underlying these benefits is the induction of autophagy, a cellular recycling process that degrades and removes damaged organelles, including mitochondria (a process known as mitophagy).[3][4] By enhancing mitophagy and stimulating mitochondrial biogenesis, spermidine plays a vital role in maintaining mitochondrial homeostasis. This guide will elucidate the intricate molecular interactions and cellular consequences of spermidine's influence on mitochondria.

Core Mechanisms of Spermidine Action on Mitochondria

Spermidine's beneficial effects on mitochondria are multifaceted, primarily revolving around the induction of autophagy/mitophagy and the activation of key signaling pathways that regulate mitochondrial biogenesis.

Induction of Autophagy and Mitophagy

Spermidine is a well-established inducer of autophagy.[4] This process is crucial for the removal of dysfunctional mitochondria, which can otherwise contribute to cellular stress through the excessive production of reactive oxygen species (ROS) and the release of pro-apoptotic factors.[5] The primary mechanism for spermidine-induced autophagy involves the inhibition of the mechanistic target of rapamycin (mTOR) pathway and the activation of AMP-activated protein kinase (AMPK).[3][5]

Furthermore, spermidine has been shown to specifically enhance mitophagy through the PINK1/Parkin pathway.[5][6][7] In this pathway, the kinase PINK1 accumulates on the outer membrane of damaged mitochondria, leading to the recruitment of the E3 ubiquitin ligase Parkin, which in turn ubiquitinates mitochondrial outer membrane proteins, flagging the organelle for degradation by the autophagic machinery.[6]

Stimulation of Mitochondrial Biogenesis

Mitochondrial biogenesis is the process of generating new mitochondria and is essential for cellular energy homeostasis. Spermidine stimulates this process primarily through the activation of the SIRT1/PGC-1α signaling pathway.[8][9][10]

-

SIRT1 Activation: Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a critical role in cellular metabolism and stress resistance.[8] Spermidine administration has been shown to increase the expression of SIRT1.[8][9]

-

PGC-1α Deacetylation: The primary target of SIRT1 in the context of mitochondrial biogenesis is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[8] PGC-1α is a master regulator of mitochondrial biogenesis.[11] SIRT1 deacetylates PGC-1α, leading to its activation and nuclear translocation.[8]

-

Downstream Transcription Factors: Activated PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2).[8][9] These transcription factors then drive the expression of mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA).[8][9]

Modulation of Mitochondrial Protein Acetylation

Spermidine can also influence mitochondrial function by modulating the acetylation of mitochondrial proteins. It has been shown to inhibit the activity of the protein acetyltransferase p300 (EP300), leading to a reduction in protein acetylation.[2][4] This deacetylation can impact the activity of various mitochondrial enzymes and regulatory proteins.

Quantitative Data on Spermidine's Effects

The following tables summarize quantitative data from various studies investigating the impact of spermidine on mitochondrial function and biogenesis.

Table 1: Effects of Spermidine on Mitochondrial Respiration and ATP Production

| Parameter | Model System | Treatment | Result | Reference |

| State 3 Respiration | Aged Rat Myocardium | Spermidine supplementation | Increased | [8] |

| Respiratory Control Ratio (RCR) | Aged Rat Myocardium | Spermidine supplementation | Increased | [8] |

| P/O Ratio | Aged Rat Myocardium | Spermidine supplementation | Increased | [8] |

| ATP Levels | H2O2-treated NRCMs and H9C2 cells | Spermidine supplementation | Increased | [8] |

| ATP Production | Young and Aged Human iPSC-derived Neurons | Spermidine treatment | Increased | [12] |

| Mitochondrial Oxygen Consumption | Aged Mice and Flies | Spermidine supplementation | Increased | [13] |

Table 2: Effects of Spermidine on Mitochondrial Membrane Potential and Oxidative Stress

| Parameter | Model System | Treatment | Result | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | H2O2-treated NRCMs and H9C2 cells | Spermidine supplementation | Maintained/Restored | [8] |

| Mitochondrial Membrane Potential (ΔΨm) | Young and Aged Human iPSC-derived Neurons | Spermidine treatment | Increased | [12] |

| Reactive Oxygen Species (ROS) Production | H2O2-treated NRCMs and H9C2 cells | Spermidine supplementation | Decreased | [8] |

| Mitochondrial ROS Levels | Young and Aged Human iPSC-derived Neurons | Spermidine treatment | Attenuated | [12] |

Table 3: Effects of Spermidine on Mitochondrial Biogenesis Markers

| Marker | Model System | Treatment | Result | Reference |

| SIRT1 Expression | Aged Rat Myocardium | Spermidine administration | Increased | [9] |

| PGC-1α Expression | Aged Rat Myocardium | Spermidine administration | Increased | [8][9] |

| NRF1 Expression | Aged Rat Myocardium | Spermidine administration | Increased | [8][9] |

| NRF2 Expression | Aged Rat Myocardium | Spermidine administration | Increased | [8][9] |

| TFAM Expression | Aged Rat Myocardium | Spermidine administration | Increased | [8][9] |

| Mitochondrial Mass | Macrophages | Spermidine treatment | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of spermidine on mitochondrial function and biogenesis.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

Principle: The oxygen consumption rate (OCR) is a key indicator of mitochondrial respiratory activity.[14] High-resolution respirometry is used to measure the rate of oxygen consumption in isolated mitochondria or intact cells under various respiratory states.

Protocol (based on Seahorse XF Analyzer): [14]

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Spermidine Treatment: Treat cells with the desired concentration of spermidine for the specified duration.

-

Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Inhibitor Loading: Load the injector ports of the sensor cartridge with sequential inhibitors of the electron transport chain:

-

Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.

-

Port B: FCCP (a protonophore and uncoupling agent) to measure maximal respiration.

-

Port C: Rotenone/antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and run the assay protocol.

-

Data Analysis: The software calculates OCR at baseline and after each inhibitor injection, allowing for the determination of basal respiration, ATP production, maximal respiration, spare respiratory capacity, and proton leak.[14]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health and is maintained by the proton gradient generated by the electron transport chain.[15] Fluorescent dyes that accumulate in mitochondria in a potential-dependent manner are used for its measurement.[15][16]

Protocol (using JC-1 dye): [16]

-

Cell Culture and Treatment: Culture and treat cells with spermidine as described above.

-

JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-10 µg/mL) in culture medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

-

Imaging/Flow Cytometry:

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates), while depolarized mitochondria will show green fluorescence (monomers).[16]

-

Flow Cytometry: Analyze the cells using a flow cytometer. The ratio of red to green fluorescence provides a quantitative measure of the mitochondrial membrane potential.[16]

-

Quantification of Mitochondrial Biogenesis

Principle: An increase in mitochondrial biogenesis results in a higher number of mitochondria and an increased amount of mitochondrial components.[11][17] This can be assessed by measuring mtDNA copy number and the expression of key regulatory proteins.[17]

a) mtDNA Copy Number (via qPCR):

-

DNA Extraction: Isolate total DNA from cells or tissues.

-

Quantitative PCR (qPCR): Perform qPCR using two sets of primers: one specific for a mitochondrial gene (e.g., MT-CO1) and one for a nuclear gene (e.g., B2M or GAPDH) as a reference.

-

Data Analysis: Calculate the relative mtDNA copy number by comparing the Ct values of the mitochondrial and nuclear genes. An increase in the ratio of mitochondrial to nuclear DNA indicates an increase in mitochondrial biogenesis.

b) Western Blotting for Biogenesis-Related Proteins:

-

Protein Extraction: Lyse cells or tissues and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key mitochondrial biogenesis proteins (e.g., PGC-1α, NRF1, TFAM) and a loading control (e.g., GAPDH or β-actin).

-

Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in spermidine's action on mitochondria.

Spermidine-Induced Mitochondrial Biogenesis Pathway

Caption: Spermidine activates SIRT1, leading to the deacetylation and activation of PGC-1α, which drives mitochondrial biogenesis through NRF1/2 and TFAM.

Spermidine's Role in Autophagy/Mitophagy Induction

Caption: Spermidine induces autophagy by activating AMPK and inhibiting mTOR, and promotes mitophagy of damaged mitochondria via the PINK1/Parkin pathway.

Experimental Workflow for Assessing Spermidine's Mitochondrial Effects

Caption: A generalized workflow for investigating the effects of spermidine on mitochondrial function and biogenesis in a cellular or animal model.

Conclusion and Future Directions

Spermidine stands out as a promising therapeutic agent for combating age-related decline and diseases associated with mitochondrial dysfunction. Its ability to coordinately activate pathways of mitochondrial quality control (mitophagy) and biogenesis provides a robust mechanism for maintaining a healthy and functional mitochondrial network. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further explore and validate the effects of spermidine.

Future research should focus on elucidating the precise molecular targets of spermidine within these pathways and exploring its efficacy in various preclinical models of disease. Furthermore, well-controlled clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for human health. The continued investigation into spermidine's mechanisms of action holds significant potential for the development of novel strategies to promote healthy aging and treat a wide range of debilitating diseases.

References

- 1. oxfordhealthspan.com [oxfordhealthspan.com]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. The beneficial effects of spermidine via autophagy: a systematic review [ewadirect.com]

- 4. ver.so [ver.so]

- 5. Spermidine inhibits neurodegeneration and delays aging via the PINK1-PDR1-dependent mitophagy pathway in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function | Aging [aging-us.com]

- 10. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A perspective on the determination of mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spermidine Enhances Mitochondrial Bioenergetics in Young and Aged Human-Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spermidinelife.us [spermidinelife.us]

- 14. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Assessing mitochondria biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Spermidine: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Spermidine is a naturally occurring polyamine that has garnered significant attention in recent years for its profound effects on cellular health and longevity. From its initial discovery in the 17th century to its modern-day investigation as a potent inducer of autophagy, the journey of spermidine research offers a fascinating glimpse into the evolution of biochemistry and cell biology. This technical guide provides a comprehensive overview of the discovery and history of spermidine in biological systems, complete with quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.

A Historical Timeline of Spermidine Research

The story of spermidine unfolds over centuries, marked by serendipitous observations, meticulous chemical characterization, and groundbreaking discoveries that have cemented its importance in biological systems.

-

1678: The First Observation The Dutch scientist Antonie van Leeuwenhoek, a pioneer in microscopy, was the first to observe crystalline structures in human semen.[1] In detailed letters to the Royal Society of London, he described these crystals, which were later identified as spermine phosphate, a closely related polyamine to spermidine. This marked the very first recorded observation of a polyamine.[1]

-

Early 20th Century: Isolation and Structural Elucidation It took over 200 years for the chemical nature of these crystals to be unraveled. In the 1920s, a flurry of research led to the isolation and characterization of polyamines.

-

1924: Otto Rosenheim isolated spermine phosphate from semen and testis.[2] In the same year, researchers including Ernst Klenk isolated a related triamine from semen and named it "spermidine" due to its source.

-

1927: The definitive chemical structure of spermidine as N-(3-aminopropyl)-1,4-diaminobutane was established, and its synthesis was achieved by Harold Ward Dudley, Otto Rosenheim, and Walter William Starling. Their work provided the foundational chemical knowledge for all subsequent research.

-

-

Mid-20th Century: Uncovering Biological Roles With its structure known, scientists began to investigate the physiological functions of spermidine.

-

Early studies revealed that polyamines could stimulate the growth of certain bacteria.[1]

-

Research in regenerating rat liver and developing chick embryos demonstrated a strong correlation between high levels of polyamines and rapid cell proliferation, suggesting a crucial role in cell growth and division.[1]

-

A key breakthrough was the identification of ornithine decarboxylase (ODC) as the rate-limiting enzyme in the biosynthesis of polyamines, providing a crucial target for studying their regulation.[1]

-

-

Late 20th Century: A Ubiquitous and Essential Molecule By the 1990s, spermidine was recognized as a ubiquitous and essential molecule in virtually all living cells. Its functions were expanded to include the stabilization of DNA and chromatin structure, participation in RNA synthesis and protein translation, and modulation of enzyme activities.

-

21st Century: The Era of Autophagy and Longevity The new millennium has seen an explosion of interest in spermidine, largely driven by its connection to autophagy and aging.

-

2009: A landmark study by Eisenberg et al. demonstrated that spermidine supplementation could extend the lifespan of yeast, flies, and worms, and protect human immune cells from aging, primarily by inducing autophagy.

-

Subsequent research has solidified the link between spermidine, autophagy, and a wide range of health benefits, including cardioprotection, neuroprotection, and anti-inflammatory effects. This has positioned spermidine as a promising compound in the fields of aging research and drug development.

-

Quantitative Data on Spermidine Distribution

Spermidine is found in a wide array of organisms and tissues, as well as in many common foods. Its concentration can vary significantly depending on the biological source and dietary habits.

Spermidine Content in Human Tissues and Fluids

The following table summarizes the approximate concentrations of spermidine in various human tissues and fluids. It's important to note that these values can vary based on age, health status, and analytical methodology.

| Tissue/Fluid | Spermidine Concentration (nmol/g or nmol/mL) | Spermine Concentration (nmol/g or nmol/mL) | Putrescine Concentration (nmol/g or nmol/mL) |

| Epidermis | 18.0 ± 4.0 | 25.0 ± 5.0 | 2.5 ± 0.8 |

| Dermis | 3.5 ± 1.0 | 3.0 ± 0.5 | 1.0 ± 0.3 |

| Right Atrial Appendage | ~0.5 - 2.5 nmol/mg protein | ~1.0 - 4.0 nmol/mg protein | ~0.05 - 0.2 nmol/mg protein |

| Whole Blood (Healthy) | 6.0 µM (4.8–7.1) | 3.6 µM (2.7–4.9) | - |

| Serum (Obese Female) | 14 ± 10 ng/mL | 12 ± 20 ng/mL | 20 ± 6 ng/mL |

| Serum (Obese Male) | 13 ± 5 ng/mL | 10 ± 7 ng/mL | 21 ± 7 ng/mL |

Data compiled from multiple sources.[3][4]

Spermidine Content in Foods

Diet is a significant source of spermidine. The table below lists the spermidine content in a selection of foods. Fermentation processes can often increase polyamine levels.

| Food Category | Food Item | Spermidine Content (mg/kg) |

| Grains | Wheat Germ | 243 |

| Rice Bran | 46 - 65 | |

| Legumes | Soybeans (dried) | 165 - 290 |

| Green Peas | ~50 | |

| Lentils | High | |

| Chickpeas | High | |

| Vegetables | Mushrooms (Shiitake) | 88 |

| Broccoli | 55 - 70 | |

| Green Peppers | ~90 | |

| Cauliflower | High | |

| Fruits | Mangoes | ~30 |

| Oranges | ~90 | |

| Dairy | Aged Cheese (e.g., Cheddar) | High |

| Meat | Chicken Liver | High |

Data compiled from multiple sources.[4]

Experimental Protocols

The methods for isolating, identifying, and quantifying spermidine have evolved significantly over the past century, from classical chemical synthesis to highly sensitive modern analytical techniques.

Historical Protocol: Synthesis of Spermidine (Dudley, Rosenheim, and Starling, 1927)

This protocol outlines the landmark chemical synthesis that confirmed the structure of spermidine.

Objective: To synthesize N-(y-aminopropyl)-ô-aminobutane (spermidine) and compare its properties to the natural base isolated from tissues.

Methodology:

-

Preparation of y-Phthalimidopropyl bromide: y-Bromopropylamine hydrobromide was treated with phthalic anhydride to protect the amino group, followed by conversion to the bromide.

-

Condensation with Putrescine: The y-Phthalimidopropyl bromide was reacted with a significant excess of putrescine (1,4-diaminobutane). This step couples the two building blocks.

-

Hydrolysis and Isolation: The resulting product was subjected to acid hydrolysis (using hydrochloric acid) to remove the phthalyl protecting group.

-

Purification: The crude spermidine was purified by fractional distillation under reduced pressure.

-

Characterization: The synthetic spermidine was converted to its salts (e.g., hydrochloride, picrate) and its properties (e.g., melting point) were compared with those of the salts of the naturally occurring spermidine. The identical properties confirmed the structure.

Modern Protocol: Quantification of Spermidine in Biological Samples by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of polyamines. This protocol is a generalized example based on common practices.

Objective: To quantify spermidine levels in a biological sample (e.g., tissue homogenate, plasma).

Methodology:

-

Sample Preparation and Extraction:

-

Homogenize tissue samples in an acidic solution (e.g., 0.2 M perchloric acid or 5% trichloroacetic acid) on ice.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to precipitate proteins.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

Since polyamines lack a strong chromophore for UV detection, they must be derivatized. A common method is benzoylation.

-

Add a strong base (e.g., 2 M NaOH) to an aliquot of the supernatant, followed by benzoyl chloride.

-

Vortex vigorously and incubate to allow the reaction to complete.

-

Stop the reaction by adding a saturated NaCl solution.

-

Extract the benzoylated polyamines into an organic solvent (e.g., diethyl ether or chloroform).

-

Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase (e.g., methanol).

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is often used. For example, a gradient from 50% acetonitrile to 100% acetonitrile.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at a wavelength of 229 nm or 254 nm.

-

Quantification: Create a standard curve using known concentrations of pure spermidine that have undergone the same derivatization and extraction procedure. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.

-

Signaling Pathways and Mechanisms of Action

Spermidine exerts its biological effects through various molecular pathways. The most well-characterized is its ability to induce autophagy, a cellular recycling process that is critical for maintaining cellular health and is often dysregulated in aging and disease.

Biosynthesis of Spermidine

Spermidine is synthesized in a highly regulated pathway starting from the amino acid ornithine.

References

- 1. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyamine levels in normal human skin. A comparative study of pure epidermis, pure dermis, and suction blister fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correlation between endogenous polyamines in human cardiac tissues and clinical parameters in patients with heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

The Core Mechanisms of Spermidine-Mediated Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract